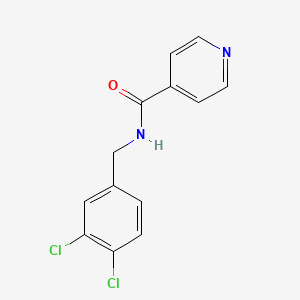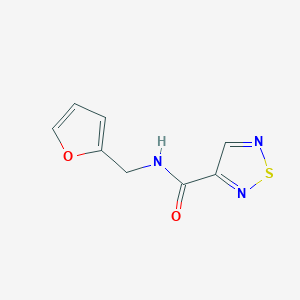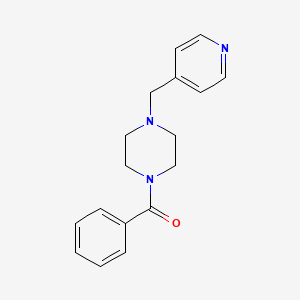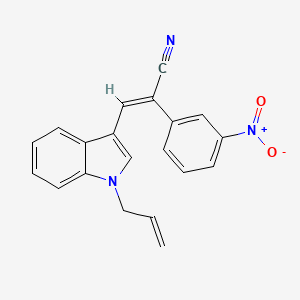
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile, also known as IMPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IMPPA belongs to the class of compounds known as stilbenes, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also several limitations to using 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain assays. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in various assays. Finally, the compound's potential as an anti-cancer agent warrants further investigation, particularly in vivo studies to determine its efficacy and safety.
Synthesemethoden
The synthesis of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile involves the reaction of 2-isopropoxy-3-methoxybenzaldehyde with phenylacetonitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(Z)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)22-19-16(10-7-11-18(19)21-3)12-17(13-20)15-8-5-4-6-9-15/h4-12,14H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHBLXZUBUWNAF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[3-methoxy-2-(propan-2-yloxy)phenyl]-2-phenylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)


![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
